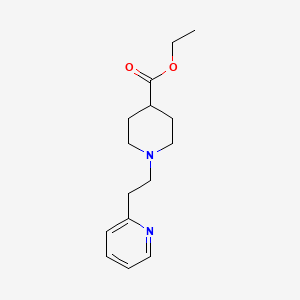

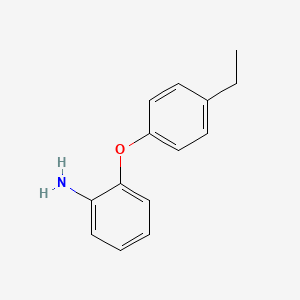

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate is a compound that is structurally related to various pyridine and piperidine derivatives, which have been studied for their potential as inhibitors of human placental aromatase and as intermediates in the synthesis of small molecule anticancer drugs . These compounds are of significant interest due to their biological activities and their role in the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an improved synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, a competitive inhibitor of human placental aromatase, has been reported, which could potentially be adapted for the synthesis of Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate . Additionally, a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which shares structural features with the compound of interest, has been established, suggesting possible synthetic routes for the target compound . Ethyl 4-piperidingcarboxylate, another related compound, has been synthesized from isonicotinic acid through esterification and hydrogenation, indicating a potential pathway for the synthesis of Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate .

Molecular Structure Analysis

The molecular structure of Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate can be inferred from related compounds. For example, the crystal structures of various ethyl pyridinecarboxylates have been determined, showing that these compounds can adopt different crystal systems and configurations . The piperidine ring often adopts a distorted chair configuration, which could be relevant to the conformational analysis of Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate .

Chemical Reactions Analysis

While specific chemical reactions of Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate are not detailed in the provided papers, the reactions of structurally similar compounds can offer insights. For instance, the alkylation of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione to produce various analogs suggests that Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate may also undergo similar reactions to yield a range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate can be extrapolated from related compounds. The title polysubstituted pyridines have been shown to adopt nearly planar structures and exhibit supramolecular aggregation through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions are crucial for the stability of the crystal structure and could also be relevant to the solubility, stability, and reactivity of Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate .

Scientific Research Applications

Phosphine-Catalyzed Annulation : This compound is used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. The process involves the use of ethyl 2-methyl-2,3-butadienoate and leads to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Mycobacterium tuberculosis GyrB Inhibitors : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. One compound in particular showed promising activity against this bacterium (Jeankumar et al., 2013).

Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines

: Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate was used in the synthesis of complex pyrimidine derivatives, demonstrating the compound's utility in creating intricate molecular structures (Paronikyan et al., 2016).

Amino Acid Synthesis : The compound has been used in the synthesis of novel amino acids, such as 6-(hydroxymethyl)-2-piperidinecarboxylic acid. This highlights its role in creating building blocks for more complex chemical and biological structures (Bolós et al., 1994).

Microwave-Assisted Amidation : Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate was treated with primary amines, including piperidine, under microwave-assisted conditions to produce carboxamides, illustrating the compound's role in facilitating efficient chemical reactions (Milosevic et al., 2015).

properties

IUPAC Name |

ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-10-17(11-7-13)12-8-14-5-3-4-9-16-14/h3-5,9,13H,2,6-8,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPXSORTRMGNJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)

![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)

![9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1328198.png)